Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
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Overview
Description
. This compound is notable for its intense blue color and its applications in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) phthalocyanine can be synthesized through the reaction of lead(II) acetate with phthalonitrile in the presence of a base such as triethylamine. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the lead ion. The mixture is heated to around 200°C for several hours to facilitate the formation of the phthalocyanine ring.
Industrial Production Methods: On an industrial scale, the synthesis of Lead(II) phthalocyanine involves similar principles but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The process also includes purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Lead(II) phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Lead(II) phthalocyanine can be oxidized to Lead(IV) phthalocyanine using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of Lead(II) phthalocyanine can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions involve replacing the lead ion with other metal ions, which can be achieved using metal salts in appropriate solvents.
Major Products Formed:
Lead(IV) Phthalocyanine: Formed through oxidation.
Metal-substituted Phthalocyanines: Formed through substitution reactions.
Scientific Research Applications
Lead(II) phthalocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other metallophthalocyanines.
Biology: Employed in bioimaging and as a fluorescent probe due to its photostability and intense fluorescence.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of pigments, dyes, and electronic materials due to its unique optical properties.
Mechanism of Action
The mechanism by which Lead(II) phthalocyanine exerts its effects depends on its application. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which induce cell death in cancerous tissues. The molecular targets and pathways involved include the production of ROS and the subsequent oxidative stress leading to apoptosis.
Comparison with Similar Compounds
Copper(II) phthalocyanine
Zinc(II) phthalocyanine
Cobalt(II) phthalocyanine
Iron(II) phthalocyanine
Properties
CAS No. |
15187-16-3 |
---|---|
Molecular Formula |
C32H16N8Pb |
Molecular Weight |
720 g/mol |
IUPAC Name |
9,18,27,36,37,39,40,41-octaza-38λ2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
WSQYJDCCFQPFJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Pb]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lead phthalocyanine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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